molecular formula C14H17BrF3N B7940726 3-bromo-N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline

3-bromo-N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline

Cat. No.: B7940726
M. Wt: 336.19 g/mol
InChI Key: UXYNFJAECSKNJR-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline is a complex organic compound characterized by its bromine, trifluoromethyl, and cyclohexylmethyl functional groups attached to an aniline core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by the bromination of N-(cyclohexylmethyl)aniline using bromine in the presence of a suitable catalyst.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Cyclohexylmethyl Introduction: The cyclohexylmethyl group can be introduced through a reductive amination reaction involving cyclohexanone and aniline.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles like sodium cyanide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, acidic conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

  • Substitution: Sodium cyanide, potassium iodide, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Cyanides, iodides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, while the cyclohexylmethyl group provides structural rigidity. The exact pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

  • 3-Bromo-N-(cyclohexylmethyl)aniline

  • 3-Bromo-5-(trifluoromethyl)aniline

  • N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline

Uniqueness: The combination of bromine, trifluoromethyl, and cyclohexylmethyl groups in this compound provides unique chemical and physical properties that distinguish it from similar compounds. These properties make it particularly useful in specific applications where other compounds may not be as effective.

This detailed overview provides a comprehensive understanding of 3-Bromo-N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-bromo-N-(cyclohexylmethyl)-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrF3N/c15-12-6-11(14(16,17)18)7-13(8-12)19-9-10-4-2-1-3-5-10/h6-8,10,19H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYNFJAECSKNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC(=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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